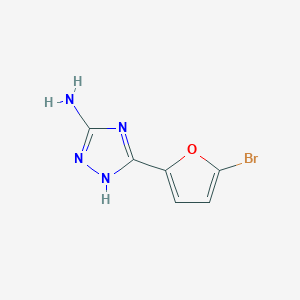

5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine

Description

5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound featuring a brominated furan ring attached to a 1,2,4-triazole core. The bromine atom at the 5-position of the furan ring enhances its electronic profile, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(5-bromofuran-2-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O/c7-4-2-1-3(12-4)5-9-6(8)11-10-5/h1-2H,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUMVHBGQUCWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine typically involves the bromination of a furan derivative followed by the formation of the triazole ring. One common method involves the bromination of 5-bromo-2-furoic acid, which is then converted into the corresponding amine. The reaction conditions often include the use of bromine in dichloroethane at low temperatures (between -10 and -15°C) to ensure selective bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the furan ring and the amine group on the triazole moiety are key reactive sites for substitution.

Buchwald–Hartwig Amination

This palladium-catalyzed reaction replaces the bromine with an aryl or aliphatic amine. Optimal conditions involve:

| Reaction Type | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aryl amine coupling | (het)aryl halide, amine | 5-(het)arylamino-triazole | Up to 98% |

Nucleophilic Substitution

The amine group undergoes substitution with aliphatic or aromatic amines under microwave irradiation:

| Reaction Type | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Amine substitution | Aliphatic amines, succinimide | N-substituted triazoles | 60–80% |

Condensation Reactions

The amine group participates in condensation reactions to form Schiff bases or Mannich adducts.

Schiff Base Formation

Reaction with carbonyl compounds (e.g., aldehydes, ketones):

| Reaction Type | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Schiff base formation | 4-bromoaniline derivatives | Triazole-Schiff bases | 43–96% |

Mannich Reaction

Formation of β-amino ketones using ketones and formaldehyde:

| Reaction Type | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Mannich reaction | Ketones, formaldehyde | β-amino ketones | 43–96% |

Cyclization Reactions

The bromine substituent can participate in cyclization under specific conditions.

Bromocyclization

Formation of fused heterocycles (e.g., thiazolo-triazoles) via bromonium ion intermediates:

| Reaction Type | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Bromocyclization | Bromine, acetic acid | Thiazolo-triazole derivatives | Not specified |

Oxidation/Reduction

While the compound lacks sulfur, the amine group or bromine may undergo redox transformations.

Reduction

Potential reduction of the amine to a hydrazine or the bromine to hydrogen (speculative, based on analogous triazoles).

Key Research Findings

-

Versatility : The compound’s reactivity spans cross-coupling, substitution, and condensation, enabling diverse functionalization .

-

Biological Significance : Triazole derivatives exhibit antimicrobial and anticancer activity, driven by their ability to modulate enzymes like DNA gyrase .

-

Optimized Conditions : Microwave irradiation and palladium catalysts enhance reaction efficiency and selectivity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine is its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. For instance, studies have shown that synthesized compounds based on this triazole framework can compete with kanamycin, demonstrating effectiveness against multi-resistant strains of Enterobacteriaceae and Staphylococcaceae families in vitro .

Anticancer Properties

The triazole moiety is known for its anticancer potential. Compounds derived from this compound have been evaluated for their cytotoxic effects against different cancer cell lines. In particular, studies have highlighted the efficacy of these compounds in inhibiting the growth of human glioblastoma and melanoma cells . The mechanism of action often involves the modulation of specific molecular targets within cancer cells, leading to apoptosis and reduced proliferation.

Case Study: Synthesis and Evaluation

A comprehensive investigation into the synthesis of various derivatives revealed promising results. For example, a series of alkyl thio-1,2,4-triazole compounds showed pronounced potency against E. coli with docking studies validating their antibacterial potential through strong interactions with bacterial enzyme targets .

Agricultural Applications

Fungicides and Herbicides

The compound's structural features make it suitable for development as a fungicide or herbicide. Triazole derivatives are particularly effective in inhibiting fungal growth due to their ability to disrupt the biosynthesis of ergosterol in fungal cell membranes. Research has indicated that certain derivatives can effectively control plant pathogens while being less toxic to non-target organisms.

Materials Science

Polymer Development

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Additionally, research into coatings incorporating triazole compounds has shown potential for creating protective layers with antimicrobial properties.

Data Summary Table

Mechanism of Action

The mechanism by which 5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets. The furan and triazole rings can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares key structural and electronic differences between 5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine and related compounds:

*Calculated based on molecular formula.

Key Observations :

- Bromine vs.

- Furan vs. Phenyl : The furan ring offers lower aromaticity but higher polarity compared to phenyl, affecting solubility and π-π stacking interactions .

- Functional Groups : Methylthio and tert-butyl groups alter electronic properties and steric profiles, influencing reactivity and biological target engagement .

Physicochemical and Spectroscopic Properties

Notes:

Biological Activity

5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on existing literature and research findings.

Chemical Information

- IUPAC Name : this compound

- CAS Number : 1016534-75-0

- Molecular Formula : C7H6BrN5O

- Molecular Weight : 232.06 g/mol

- Physical Appearance : White solid with a purity of 95% .

Structural Characteristics

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the bromine atom and the furan moiety contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated several triazole compounds against various bacterial strains using the disc diffusion method. The results showed that certain derivatives had notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

| Compound | Inhibition Zone (mm) | Bacteria |

|---|---|---|

| 6d | 16.13 | Staphylococcus aureus |

| 6e | 14.90 | Bacillus cereus |

| Cefuroxime (control) | 20.10 | Escherichia coli |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, a novel series of quinoline-benzimidazole hybrids containing triazole rings were tested against various cancer cell lines, including leukemia and carcinoma cells. The results indicated that these compounds could inhibit cell growth effectively, with IC50 values suggesting potent activity against specific cancer types .

Case Study: Antiproliferative Effects

In a specific study involving 1,2,3-triazole-containing compounds, it was found that the synthesized derivatives showed varying degrees of growth inhibition in tumor cell lines such as HeLa (cervical cancer) and HL-60 (acute promyelocytic leukemia). The IC50 values ranged significantly depending on the specific structure of the compound and the cell line tested.

The mechanism by which triazoles exert their biological effects often involves interference with cellular processes such as DNA synthesis and cell cycle progression. For example, compounds similar to this compound have been reported to cause cell cycle arrest in cancer cells, leading to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.